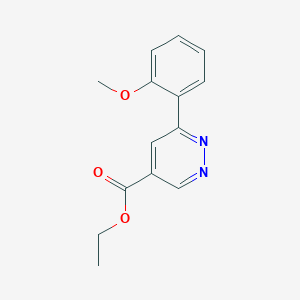

Ethyl 6-(2-methoxyphenyl)pyridazine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-(2-methoxyphenyl)pyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-3-19-14(17)10-8-12(16-15-9-10)11-6-4-5-7-13(11)18-2/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNRIDHTYOGYPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-(2-methoxyphenyl)pyridazine-4-carboxylate is a pyridazine derivative that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a methoxyphenyl group attached to a pyridazine ring, which contributes to its unique chemical properties. The presence of the ethyl ester functional group enhances its solubility and reactivity, making it suitable for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action in antimicrobial activity is likely related to its ability to inhibit specific bacterial enzymes, leading to cell death.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests a promising role in the treatment of inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. It may bind to specific enzymes or receptors, altering their activity and influencing cellular signaling pathways. For instance, in antimicrobial contexts, it may inhibit enzymes critical for bacterial survival.

Comparative Analysis with Similar Compounds

A comparative analysis with other pyridazine derivatives provides insight into the unique biological profile of this compound. The following table summarizes the biological activities of selected related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 6-(2-chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate | Structure | Moderate antimicrobial activity |

| Ethyl 6-(2-nitrophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate | Structure | Higher anti-inflammatory effects |

The methoxy group in this compound enhances its reactivity compared to chlorinated or nitrated counterparts, contributing to its distinct biological activities.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

- Antimicrobial Study : A study focused on the compound's effectiveness against multidrug-resistant (MDR) bacteria demonstrated promising results, indicating that it could be developed as an alternative treatment option for infections caused by resistant strains.

- Inflammatory Response : Another investigation assessed the compound's ability to modulate inflammatory responses in vitro. Results showed a significant reduction in cytokine levels upon treatment with this compound, suggesting potential therapeutic applications in inflammatory diseases.

- Structural Activity Relationship (SAR) : Research on SAR has highlighted modifications that enhance the potency of similar compounds. These insights could guide future synthesis and optimization efforts for this compound and its analogs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridazine Core

Ethyl 3-Chloro-6-(2-Methoxyphenyl)Pyridazine-4-Carboxylate (CAS 2097977-78-9)

- Structure : Chlorine at the 3-position vs. hydrogen in the target compound.

- Properties: Molecular weight 292.72 g/mol (C₁₄H₁₃ClN₂O₃).

- Comparison: The chloro substituent may improve binding affinity in biological targets but could also elevate toxicity risks compared to the non-halogenated analog.

Ethyl 3-Chloro-6-(4-Chlorophenyl)-Pyridazine-4-Carboxylate (Compound VII in )

- Structure : Dual chlorine substituents (3-pyridazine, 4-phenyl) vs. single 2-methoxyphenyl.

- Pharmacology : Cyclized derivatives (e.g., pyrazolo[3,4-c]pyridazines) exhibited CNS activity in animal models. The 4-chlorophenyl group likely enhances lipophilicity, improving blood-brain barrier penetration .

Heterocycle Modifications

Ethyl 6-(Chloromethyl)-4-(2-Methoxyphenyl)-1,3-Dimethyl-2-Oxo-Tetrahydropyrimidine-5-Carboxylate (BP 24296)

- Structure : Tetrahydropyrimidine core vs. pyridazine.

- Properties : The saturated tetrahydropyrimidine ring reduces aromaticity, increasing conformational flexibility. The chloromethyl group introduces a reactive site for further functionalization .

- Comparison : Pyridazines generally exhibit higher metabolic stability than tetrahydropyrimidines due to aromatic conjugation, which may limit enzymatic degradation.

Ethyl 2-Hydroxy-6-(4-Methoxyphenyl)-4-Methyl-1,6-Dihydropyrimidine-5-Carboxylate

- Structure : 1,6-Dihydropyrimidine with a 4-methoxyphenyl group.

- Properties : The para-methoxy substitution on the phenyl ring reduces steric effects compared to the ortho-substituted target compound. The hydroxyl group at position 2 enables hydrogen bonding, enhancing solubility .

- Comparison : The ortho-methoxy group in the target compound may hinder intermolecular interactions but could improve selectivity for sterically constrained binding pockets.

Substituent Position and Electronic Effects

Ethyl 4-(4-((2-Bromoethoxy)Carbonyl)Phenyl)-TetrahydroPyrimidine-5-Carboxylate ()

- Structure : Bromoethoxycarbonyl substituent on a tetrahydro pyrimidine.

- Reactivity : The bromo group facilitates nucleophilic substitution, enabling conjugation with biomolecules or polymers. This contrasts with the ethoxycarbonyl group in the target compound, which is less reactive .

- Comparison : The pyridazine core’s electron-deficient nature (due to two adjacent nitrogen atoms) may enhance π-π stacking with aromatic residues in enzymes compared to pyrimidines.

Physicochemical and Pharmacological Data

Preparation Methods

General Synthetic Strategy

The preparation of ethyl 6-(2-methoxyphenyl)pyridazine-4-carboxylate generally follows a sequence of:

- Formation of hydrazone or hydrazine intermediates from appropriate diketones or aldehydes.

- Cyclization to form the pyridazine ring.

- Introduction of the ethyl carboxylate group at the 4-position.

- Attachment of the 2-methoxyphenyl substituent at the 6-position.

This approach is consistent with the synthesis of related pyridazine derivatives reported in the literature, where hydrazone intermediates are cyclized under basic or acidic conditions to yield substituted pyridazines.

Key Preparation Methods

Condensation of Benzil Monohydrazones

One effective route involves starting from benzil derivatives and their monohydrazones:

- Step 1: Synthesis of benzil monohydrazones by reacting benzil with hydrazine hydrate.

- Step 2: Cyclization of these monohydrazones in the presence of sodium hydroxide or other bases to form pyridazinone intermediates.

- Step 3: Conversion of pyridazinones to pyridazines by chlorination (using phosphoryl chloride) followed by substitution reactions to introduce the 2-methoxyphenyl group at the 6-position.

This method yields good to moderate product yields and is well-documented for producing pyridazine derivatives with various aryl substitutions.

Use of Substituted Pyridine-2-amines and Pyridine-2-carbaldehydes (Multicomponent Reactions)

Another modern and efficient method involves multicomponent reactions:

- Step 1: Condensation of substituted pyridine-2-amines with substituted pyridine-2-carbaldehydes in methanol under acidic catalysis (e.g., p-toluenesulfonic acid).

- Step 2: Addition of isocyanides to the reaction mixture at elevated temperatures (around 70 °C), promoting cyclization to form the pyridazine core.

- Step 3: Further functionalization such as palladium-catalyzed coupling reactions to attach aryl substituents, including 2-methoxyphenyl groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.